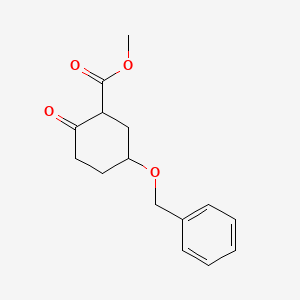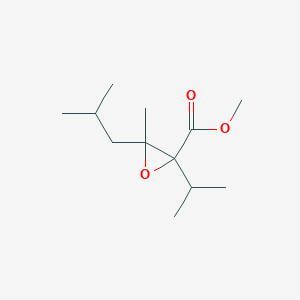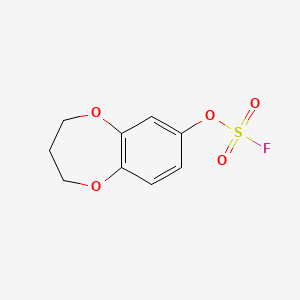![molecular formula C10H24Cl2N2 B13556559 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride: is a chemical compound with the molecular formula C10H22N2. It is commonly used as a building block in various chemical syntheses and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are often employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted cyclohexanamines
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors in the body .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .
Mécanisme D'action
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- trans-4-[(Dimethylamino)methyl]cyclohexanamine dihydrochloride
- trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison: Compared to similar compounds, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride exhibits unique properties such as higher stability and reactivity. Its specific molecular structure allows for more efficient interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H24Cl2N2 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h9-10H,3-8,11H2,1-2H3;2*1H |
Clé InChI |
CMMFOOCKXGFHMC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CCC(CC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

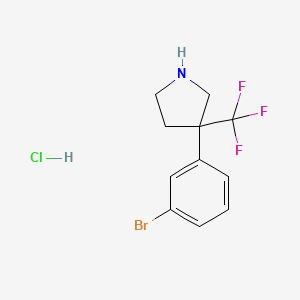
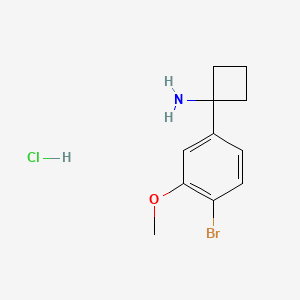

![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)


![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
